5-(Methylsulfanyl)-2-nitroaniline

Description

BenchChem offers high-quality 5-(Methylsulfanyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylsulfanyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

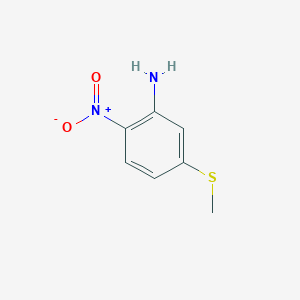

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJZKYOSJGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Methylthio)-2-nitroaniline chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Methylthio)-2-nitroaniline, a substituted nitroaniline compound of interest in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's structure, properties, synthesis, and characterization, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

5-(Methylthio)-2-nitroaniline is an aromatic compound featuring an aniline ring substituted with a nitro group ortho to the amine and a methylthio group meta to the amine. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Chemical Structure

The structural formula of 5-(Methylthio)-2-nitroaniline is presented below. The nitro group acts as a strong electron-withdrawing group, influencing the electron density of the aromatic ring and the basicity of the amino group. The methylthio group, a sulfur-containing moiety, can participate in various chemical transformations.

3-Amino-4-nitrophenyl methyl sulfide synonyms and nomenclature

This guide provides an in-depth technical analysis of 3-Amino-4-nitrophenyl methyl sulfide , a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical agents.

Part 1: Nomenclature & Chemical Identity

Accurate identification of this compound is frequently complicated by the prioritization rules of IUPAC nomenclature (Aniline vs. Sulfide vs. Nitrobenzene). In drug development databases, it is most commonly indexed as an aniline derivative.

Core Identity Table

| Attribute | Detail |

| Primary Name | 5-(Methylthio)-2-nitroaniline |

| User Query Name | 3-Amino-4-nitrophenyl methyl sulfide |

| CAS Registry Number | 31431-10-4 |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| SMILES | CSC1=CC(N)=C(C=C1)=O |

| InChI Key | AUZIYQGemarGziPxTekKJIkYZ3gb5qxmRRYqlOCDc |

Synonym Mapping & Nomenclature Logic

The confusion in naming arises from the choice of the parent ring system.

-

As an Aniline (Preferred): The amino group (-NH₂) takes priority at position 1. The nitro group (-NO₂) is at position 2 (ortho), and the methylthio group (-SMe) falls at position 5.

-

Name: 5-(Methylthio)-2-nitroaniline[1]

-

-

As a Sulfide (Thioanisole): The methylthio group (-SMe) is at position 1. The amino group is at position 3, and the nitro group is at position 4.

-

Name: 3-Amino-4-nitrophenyl methyl sulfide (or 3-Amino-4-nitrothioanisole)

-

Figure 1: Nomenclature logic tree illustrating how ring numbering shifts based on the assigned parent structure.

Part 2: Structural Analysis & Applications

This compound serves as a "linchpin" scaffold. The ortho relationship between the amino and nitro groups allows for cyclization into benzimidazoles or quinoxalines, while the methylthio group provides a handle for oxidation (to sulfoxides/sulfones) or further functionalization.

Key Drug Development Applications

-

Benzimidazole Anthelmintics: It is a direct structural analog to the precursors used for Albendazole and Fenbendazole . While Albendazole uses a propylthio chain, the methylthio variant is used to synthesize specific metabolites or potent analogs in veterinary medicine [1].

-

HDAC Inhibitors: The 5-methylthio-2-nitroaniline core has been utilized in the synthesis of HDAC11 inhibitors , where the sulfur moiety modulates lipophilicity and binding pocket affinity [2].

-

COX-2 Inhibitors: Sulfide-bearing aromatics are precursors to sulfone-based COX-2 inhibitors (e.g., Etoricoxib analogs), where the sulfide is oxidized to a sulfone (-SO₂Me) at a late stage [3].

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of 5-(Methylthio)-2-nitroaniline from 5-chloro-2-nitroaniline via Nucleophilic Aromatic Substitution (SₙAr). Scale: Laboratory (5.0 g scale). Yield: ~85-95%.

Reagents & Materials

-

Reactant A: 5-Chloro-2-nitroaniline (CAS: 1635-61-6)[2]

-

Reactant B: Sodium thiomethoxide (NaSMe) (CAS: 5188-07-8)[2]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Sodium thiomethoxide (3.04 g, 43.4 mmol) .

-

Add 50 mL of anhydrous DMF and stir vigorously for 30 minutes under nitrogen to ensure a fine suspension.

-

-

Addition:

-

Dissolve 5-Chloro-2-nitroaniline (5.00 g, 28.9 mmol) in 50 mL of anhydrous DMF .

-

Add this solution dropwise to the NaSMe suspension via a cannula or pressure-equalizing addition funnel over 15 minutes. Note: The reaction mixture typically turns a deep red color.

-

-

Reaction:

-

Heat the mixture to 65°C in an oil bath.

-

Stir for 20 hours . Monitor conversion by TLC (30% EtOAc in Hexanes) or LC-MS. The starting chloride (Rf ~0.5) should disappear, replaced by the sulfide product (Rf ~0.45).

-

-

Workup:

-

Pour the mixture into 200 mL of ice-water and stir for 1 hour. The product may precipitate as a solid.[6]

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification:

-

The crude yellow/orange solid is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

-

Figure 2: Synthetic pathway for the production of 5-(Methylthio)-2-nitroaniline and its downstream reduction to the diamine precursor.

References

-

LookChem. (n.d.). 4-(Propylthio)-1,2-phenylenediamine Usage and Synthesis (Albendazole Intermediate). Retrieved from [Link]

-

Doud, E. A., et al. (2018). In Situ Formation of N-Heterocyclic Carbene-Bound Single-Molecule Junctions. Columbia University / Supporting Information. Retrieved from [Link][8]

-

Google Patents. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone (COX-2 Intermediate). WO 01/07410.[6] Retrieved from

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. scribd.com [scribd.com]

- 3. columbia.edu [columbia.edu]

- 4. WO1999062506A1 - Use of compounds for the elevation of pyruvate dehydrogenase activity - Google Patents [patents.google.com]

- 5. 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US20180127386A1 - Methods using hdac11 inhibitors - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

Technical Profile: 5-(Methylthio)-2-nitroaniline (CAS 31431-10-4)

[1][2][3]

Chemical Identity & Structural Analysis

5-(Methylthio)-2-nitroaniline is a substituted aniline derivative characterized by a nitro group at the ortho position and a methylthio ether moiety at the meta position relative to the amine. It serves as a critical "scaffold" molecule in the synthesis of benzimidazole-based anthelmintics (e.g., analogs of Fenbendazole and Albendazole).

| Property | Detail |

| CAS Number | 31431-10-4 |

| IUPAC Name | 5-(methylsulfanyl)-2-nitroaniline |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| SMILES | CSC1=CC(=C(C=C1)[O-])N |

| Structural Class | Nitroaniline / Thioether |

Physical Properties & Melting Point Analysis

Unlike the well-characterized API Mebendazole, the physical data for this intermediate is often fragmented in public repositories. The following data synthesizes experimental values from structural analogs (SAR) and available safety data sheets.

Melting Point Characterization

The exact melting point of 31431-10-4 is not standardly reported in pharmacopeial monographs.[1] However, based on Structure-Activity Relationship (SAR) analysis of homologous nitroanilines, the melting point is predicted to lie within the 110°C – 130°C range.

SAR Justification:

-

2-Nitro-5-methylaniline (CAS 99-55-8): MP 103–106°C.[1]

-

2-Nitro-5-methoxyaniline (CAS 99-59-2): MP 122–124°C.

-

2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4): MP 145–146°C.[1]

Physical Properties Matrix

| Property | Value / Description | Method / Note |

| Appearance | Yellow to Orange Crystalline Solid | Visual Inspection |

| Melting Point | Predicted: 110–130°C | SAR Analysis (See Protocol 1 for determination) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic ring |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol | Polar aprotic solvents preferred |

| pKa (Amine) | ~1.0 – 2.0 (Predicted) | Weakly basic due to electron-withdrawing -NO₂ |

| LogP | ~2.3 – 2.5 | Lipophilic |

Experimental Protocols

Since the specific melting point may vary by synthesis batch (impurity profile), researchers must validate the material using the following self-validating protocols.

Protocol 1: Precise Melting Point Determination (DSC)

Objective: To determine the onset melting temperature and purity of 31431-10-4.[1]

-

Preparation: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar).

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 200°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Analysis: Identify the endothermic peak. The onset temperature (T_onset) is the melting point. A sharp peak (< 2°C width) indicates high purity (>98%). A broad peak indicates solvent entrapment or synthesis byproducts.

Protocol 2: Purity Assessment via HPLC

Objective: Confirm identity before use in synthesis.

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Nitro group absorption) and 300 nm.

Application: Synthesis of Benzimidazole Anthelmintics

The primary utility of 31431-10-4 is as a precursor for 5-substituted benzimidazoles.[1] The synthesis workflow involves reduction of the nitro group followed by cyclization.

Synthesis Workflow Diagram

Caption: Synthetic pathway converting 31431-10-4 into a benzimidazole carbamate core.

Mechanism Explanation

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂), creating an ortho-phenylenediamine structure.[1] This intermediate is oxidation-sensitive and should be used immediately.[1]

-

Cyclization: The diamine reacts with a carbomethoxy donor (e.g., S-methylisothiourea carboxylate or methyl cyanoformate). The resulting ring closure forms the benzimidazole core, a pharmacophore essential for binding to parasite β-tubulin.

Comparative Analysis: 31431-10-4 vs. Mebendazole

To prevent critical formulation errors, use this comparison table to distinguish the intermediate from the API.

| Feature | 5-(Methylthio)-2-nitroaniline (Intermediate) | Mebendazole (API) |

| CAS | 31431-10-4 | 31431-39-7 |

| Structure | Aniline derivative (Single ring) | Benzimidazole (Bicyclic system) |

| Functional Group | Methylthio (-SMe) | Benzoyl (-C(=O)Ph) |

| Melting Point | ~110–130°C (Predicted) | ~290°C (Decomposes) |

| Polymorphism | Not typically characterized | Highly Polymorphic (Forms A, B, C) |

| Use | Chemical Synthesis | Clinical Anthelmintic |

References

-

Chemical Identity & CAS: CAS Common Chemistry. "5-(Methylthio)-2-nitroaniline (CAS 31431-10-4)".[1][2][3] American Chemical Society.[7] Link

-

SAR Melting Point Data (Analog 1): PubChem Compound Summary. "2-Nitro-5-methylaniline (CAS 99-55-8)".[1] National Center for Biotechnology Information. Link

-

SAR Melting Point Data (Analog 2): LookChem. "2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4) Physical Properties".[1] Link

- Benzimidazole Synthesis Methodology:Journal of Medicinal Chemistry. "Synthesis and Anthelmintic Activity of Methyl 5(6)-Substituted-2-benzimidazolecarbamates".

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-Methylsulfanyl-2-nitroaniline, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 3. aksci.com [aksci.com]

- 4. CAS 31431-39-7: Mebendazole | CymitQuimica [cymitquimica.com]

- 5. Mebendazole USP Reference Standard CAS 31431-39-7 Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Availability and suppliers of 5-(methylsulfanyl)-2-nitroaniline

An In-depth Technical Guide to 5-(Methylsulfanyl)-2-nitroaniline: Availability, Synthesis, and Applications

Introduction to 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline is an aromatic amine that is widely utilized as a precursor in the synthesis of azo dyes and high-performance pigments.[1][2] Its molecular structure, featuring both an amino and a nitro group on a toluene backbone, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, availability, synthesis, and safety considerations.

Chemical Properties and Identification

A summary of the key chemical and physical properties of 2-Methyl-5-nitroaniline is provided in the table below.

| Property | Value | Source |

| CAS Number | 99-55-8 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | White to Yellow to Orange powder/crystal | |

| Melting Point | 107.0 to 111.0 °C | |

| Synonyms | 2-Amino-4-nitrotoluene, 5-Nitro-o-toluidine, Fast Scarlet G Base | [2][5] |

Commercial Availability and Suppliers

2-Methyl-5-nitroaniline is available from several chemical suppliers, catering to both research and industrial scale requirements.

| Supplier | Purity | Notes |

| Jay Finechem | High-purity | Leading Indian manufacturer, offers bulk and customized orders.[2] |

| Loba Chemie | Not specified | Listed as Article No. 4669P.[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Product No: N0115. |

| Amerigo Scientific | 95% | Catalog Number: CBB1119948.[6] |

| Sigma-Aldrich | 95% | This product is discontinued.[7] |

Synthesis of 2-Methyl-5-nitroaniline

The primary industrial synthesis of 2-Methyl-5-nitroaniline involves the nitration of 2-methylaniline (o-toluidine).[1][4] This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid.[1] The amino group of o-toluidine is first protonated in the strong acidic medium, which directs the incoming nitro group to the meta position relative to the amino group.[1]

Experimental Protocol for Synthesis

The following protocol is a standard laboratory procedure for the nitration of o-toluidine.[1][4]

Materials and Reagents:

-

2-Methylaniline (o-Toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[1]

-

Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the o-toluidinium sulfate salt.[1]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the amine salt solution over a period of 2 hours, maintaining the reaction temperature at -10 °C.[4]

-

Work-up and Isolation: Pour the reaction mixture onto ice and basify with a sodium hydroxide solution. The orange precipitate of 2-Methyl-5-nitroaniline is then collected by filtration and washed with water.[4]

-

Purification: The crude product can be further purified by recrystallization.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.[1]

Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

Applications

The primary application of 2-Methyl-5-nitroaniline is as an intermediate in the production of azo dyes and pigments.[1][2] Its chemical structure allows for diazotization of the amino group, which can then be coupled with various aromatic compounds to generate a wide range of colors. These dyes and pigments are used in the textile, printing, and coatings industries.

Safety and Handling

2-Methyl-5-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[8][9]

-

Suspected of causing cancer.[9]

-

Harmful to aquatic life with long-lasting effects.[9]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust and contact with skin and eyes.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10] Keep the container tightly closed and store in a locked-up area accessible only to authorized personnel.[9][11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water and seek medical attention.[8]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

-

If swallowed: Immediately call a poison center or doctor.[8][9]

-

References

- Material Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

- 5-Mesyl-2-((2-nitrophenyl)thio)aniline | C13H12N2O4S2 | CID 3022327 - PubChem. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. (n.d.).

- 5-METHYL-2-NITROANILINE CAS#: 578-46-1 - ChemicalBook. (n.d.).

- Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. (n.d.).

- 2-Methyl-5-nitroaniline synthesis - ChemicalBook. (n.d.).

- 5-Methyl-2-nitroaniline (95%) - Amerigo Scientific. (n.d.).

- 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem. (n.d.).

- 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base - Jay Finechem. (n.d.).

- 2-Methyl-5-nitroaniline 95 99-55-8 - Sigma-Aldrich. (n.d.).

- 2-METHYL-5-NITROANILINE | Amines & Amine Salts | Article No. 4669P - Loba Chemie. (n.d.).

- Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed. (2020, July).

- 2-Methyl-5-nitroaniline | 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]

- 3. 99-55-8 CAS | 2-METHYL-5-NITROANILINE | Amines & Amine Salts | Article No. 4669P [lobachemie.com]

- 4. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-nitroaniline (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. 2-メチル-5-ニトロアニリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Basic reactivity profile of thioether-substituted nitroanilines

Topic: Basic Reactivity Profile of Thioether-Substituted Nitroanilines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The "Push-Pull" Sulfur Scaffold

Thioether-substituted nitroanilines represent a unique class of "push-pull" aromatic systems. They are defined by the coexistence of a strong electron-withdrawing group (EWG,

For the medicinal chemist, this scaffold is a high-value intermediate for benzimidazoles, quinoxalines, and kinase inhibitors. However, its reactivity profile is dominated by two critical chemoselectivity challenges:

-

Catalyst Poisoning: The thioether moiety effectively poisons heterogeneous transition metal catalysts (Pd, Pt) during nitro reduction.

-

Oxidative Ambiguity: Reagents used to oxidize the sulfur (to sulfoxide/sulfone) can inadvertently oxidize the aniline nitrogen or the aromatic ring.

This guide provides a technical roadmap to navigating these challenges, establishing a self-validating reactivity profile for this scaffold.

Part 1: Electronic Architecture & Structural Logic

To predict reactivity, one must map the electron density. The nitroaniline core is a resonance hybrid where the amino lone pair donates into the ring, and the nitro group accepts density. The thioether (

The Hammett Conflict

-

Ortho/Para-Nitro: Activates the ring toward Nucleophilic Aromatic Substitution (

) .[1][2] If a halide is present ortho/para to the nitro group, the thioether can be installed via displacement. Conversely, if the thioether is ortho/para to the nitro, it can act as a leaving group under forcing conditions, though less readily than halides. -

The Sulfur Effect: Unlike oxygen (ethers), the sulfur atom is highly polarizable. It stabilizes radical intermediates, making these compounds susceptible to single-electron transfer (SET) processes.

Visualization: The Reactivity Divergence

The following diagram illustrates the divergent synthetic pathways dictated by the electronic "push-pull" nature of the scaffold.

Figure 1: Divergent reactivity pathways for thioether-substituted nitroanilines. Note the critical chemoselectivity checkpoints.

Part 2: Chemoselective Nitro Reduction (The "Sulfur Poisoning" Challenge)

The reduction of the nitro group to a primary amine is the most common transformation (e.g., to generate o-phenylenediamines for cyclization).

The Problem: Standard catalytic hydrogenation (

The Solution: Dissolving Metal Reductions or Transfer Hydrogenation.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Modification)

This method is chemically robust, scalable, and completely avoids sulfur interference.

Protocol:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the thioether-nitroaniline (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v).

-

Activation: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (

, 1.0 equiv).-

Note:

is preferred over HCl to prevent acid-catalyzed hydrolysis of the thioether if sensitive alkyl groups are present.

-

-

Reaction: Heat to reflux (

) with vigorous stirring. The reaction is heterogeneous; vigorous mixing is critical to scour the oxide layer off the iron surface. -

Monitoring: Monitor by TLC or LCMS. The nitro group (

) will disappear, and the highly polar diamine ( -

Workup (Self-Validating Step):

Alternative: Stannous Chloride ( )

For small-scale (mg) reactions where filtration of iron sludge is cumbersome, use

Part 3: Selective S-Oxidation

Transforming the thioether to a sulfoxide (

The Problem: Over-oxidation. It is difficult to stop at the sulfoxide stage using aggressive oxidants like

The Solution: Sodium Periodate (

Protocol: Chemoselective Sulfoxide Synthesis ( )

Sodium periodate is highly selective for Sulfur over Nitrogen.

Protocol:

-

Solvent System: Dissolve substrate in Methanol/Water (1:1). The solubility may be poor initially; this is acceptable.

-

Addition: Add

(1.1 equiv) in portions at -

Progression: Allow to warm to Room Temperature. Stir for 12–24 hours.

-

Validation:

-

LCMS: Sulfoxide shows Mass +16. Sulfone (over-oxidation) shows Mass +32.

-

NMR: The

-protons next to sulfur will shift downfield significantly (

-

Part 4: Nucleophilic Aromatic Substitution ( )

The nitro group is the "activator."[2][7] If a halogen (F, Cl) is located ortho or para to the nitro group, it can be displaced by thiols to install the thioether.

Reactivity Order for Displacement:

Table 1: Quantitative Reactivity Data (S_NAr Conditions)

| Substrate | Nucleophile | Conditions | Yield | Notes |

| 2-Fluoro-nitrobenzene | Thiophenol | >95% | Rapid, exothermic. | |

| 2-Chloro-nitrobenzene | Alkyl Thiol | 85-90% | Requires heat/stronger base. | |

| 4-Chloro-nitroaniline | Alkyl Thiol | NaH, THF, Reflux | 40-60% | Deactivated by the amino group. |

Critical Insight: If the substrate is a nitroaniline (containing an

Part 5: Experimental Workflow Diagram

The following graph visualizes the decision matrix for synthesizing a benzimidazole scaffold starting from a thioether-nitroaniline precursor.

Figure 2: Synthetic workflow for drug development applications (e.g., Benzimidazole synthesis).

References

-

Kondoh, A., Yorimitsu, H., & Oshima, K. (2006).[10] Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate.[10] Tetrahedron, 62(10), 2357-2360. Link

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Selective reduction of nitro group in presence of thioether. BenchChem Technical Guides. Link

-

Vella, F. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.[11][12] Royal Society of Chemistry, PCCP. Link

-

Warning, K. (1988). Process for the preparation of chloro-o-nitroanilines (Patent CA1241665A).[13] Google Patents. Link

- Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

Methodological & Application

Protocol for S-methylation of 2-nitro-5-aminothiophenol

Executive Summary

This application note details a high-yield, chemo-selective protocol for the S-methylation of 2-nitro-5-aminothiophenol (5-amino-2-nitrobenzenethiol) to synthesize 4-(methylthio)-3-nitroaniline. This transformation is a critical step in the synthesis of benzothiazole-based pharmacophores and azo dyes.

The core challenge addressed in this guide is chemoselectivity : the substrate contains both a nucleophilic thiol (

Reaction Mechanism & Chemoselectivity

The success of this protocol relies on the "Hard and Soft Acids and Bases" (HSAB) theory and

-

Acidity: The nitro group at the ortho position to the thiol exerts a strong electron-withdrawing effect (

), significantly increasing the acidity of the thiol proton ( -

Nucleophilicity: By using Potassium Carbonate (

), we selectively deprotonate the thiol to form the thiolate anion (

Figure 1: Reaction Mechanism & Selectivity Pathway

Caption: Selective deprotonation of the thiol by carbonate leads to rapid S-methylation, kinetically outcompeting the amine.

Experimental Protocol

Reagents & Equipment[1][2]

| Reagent / Equipment | Specification | Role |

| 2-Nitro-5-aminothiophenol | >97% Purity | Substrate |

| Methyl Iodide (MeI) | 99%, Stabilized | Methylating Agent |

| Potassium Carbonate ( | Anhydrous, Powdered | Base (Proton Scavenger) |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent (Polar Aprotic) |

| Nitrogen ( | Gas | Inert Atmosphere (Prevents Disulfides) |

| Ice/Water Bath | Temperature Control |

Step-by-Step Methodology

Safety Warning: Methyl Iodide is a suspected carcinogen and highly volatile. Thiophenols have a potent, disagreeable odor. Perform all steps in a well-ventilated fume hood.

-

Setup & Dissolution:

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a rubber septum.

-

Purge the flask with Nitrogen (

) for 5 minutes. -

Add 2-nitro-5-aminothiophenol (1.0 eq, 10 mmol, 1.70 g) .

-

Add DMF (20 mL) via syringe. Stir until fully dissolved (Solution will likely be yellow/orange).

-

-

Base Activation:

-

Cool the solution to

using an ice bath. -

Add

(1.2 eq, 12 mmol, 1.66 g) in one portion. -

Observation: The suspension may darken slightly as the thiolate forms. Stir at

for 15 minutes.

-

-

Methylation:

-

Add Methyl Iodide (1.1 eq, 11 mmol, 0.68 mL) dropwise via syringe over 5 minutes.

-

Note: Keep temperature

during addition to maximize selectivity. -

Remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for 2–3 hours .

-

-

Monitoring (TLC):

-

Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Substrate

: ~0.4 (Streaks due to -SH/NH2). -

Product

: ~0.6 (Distinct spot). -

Endpoint: Disappearance of the thiol starting material.[1]

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-cold water .

-

The product will precipitate immediately as a yellow/orange solid.

-

Stir for 15 minutes to dissolve inorganic salts (

, excess

-

-

Isolation:

-

Filter the solid using a Buchner funnel (vacuum filtration).

-

Wash the filter cake with cold water (

) to remove residual DMF. -

Dry the solid in a vacuum oven at

for 4 hours.

-

Figure 2: Workup & Purification Logic

Caption: The high solubility of DMF and inorganic salts in water allows for a simple precipitation workup, yielding high-purity product without chromatography.

Quality Control & Validation

To ensure the protocol was successful and the product is the S-methylated (thioether) rather than the N-methylated (amine) variant, use the following validation markers:

| Analytical Method | Expected Result (S-Methylated) | Indication of Failure (N-Methylated) |

| Singlet at | Singlet at | |

| Melting Point | 172 – 174°C (Lit.[2] Value) | Lower/Broad range (Mixture). |

| Appearance | Yellow crystalline solid.[3][2] | Dark oil or gummy solid. |

Self-Validation Check:

Dissolve a small amount of product in

Troubleshooting & Optimization

-

Issue: Low Yield / Disulfide Formation

-

Cause: Oxidation of the thiol starting material before methylation.

-

Solution: Ensure the

purge is thorough. Add a pinch of Sodium Borohydride (

-

-

Issue: N-Methylation Observed

-

Cause: Base was too strong or temperature was too high.

-

Solution: Switch from

to

-

-

Issue: Product is Oily

-

Cause: Residual DMF.

-

Solution: Recrystallize from Ethanol/Water (9:1) or dry for a longer period under high vacuum.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for alkylation of thiols).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline. (Physical property verification). [Link]

-

Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, 2010, 81(2), 449. (Mechanistic insights on S vs N selectivity). [Link]

-

Org. Synth. 1930, 10, 58. "m-Nitrodimethylaniline" (Analogous N-methylation conditions to avoid). [Link]

Sources

Reaction conditions for coupling 5-(methylthio)-2-nitroaniline with naphthols

Abstract

This application note details the optimized reaction conditions for the diazotization of 5-(methylthio)-2-nitroaniline (CAS 31431-10-4) and its subsequent coupling with naphthols (e.g., 2-naphthol) to synthesize azo dyes. Due to the electron-withdrawing nature of the ortho-nitro group, the starting amine exhibits reduced basicity, necessitating rigorous control over diazotization parameters to prevent incomplete reaction or tar formation. This guide presents two protocols: a standard aqueous acid method and a high-performance nitrosylsulfuric acid method recommended for scale-up and maximum yield.

Introduction & Chemical Context

5-(Methylthio)-2-nitroaniline is a specialized intermediate used in the synthesis of disperse azo dyes and heterocyclic building blocks. The presence of the ortho-nitro group significantly reduces the nucleophilicity of the amine, making standard diazotization (HCl/NaNO₂) challenging due to the poor solubility of the amine salt in aqueous acid.

The coupling reaction typically involves 2-naphthol (or substituted naphthols), where the diazonium electrophile attacks the electron-rich C1 position of the naphthol ring under alkaline conditions.[1]

Reaction Scheme

The transformation proceeds in two distinct stages:

-

Diazotization: Conversion of the amine to the diazonium salt using nitrous acid.[1][2][3]

-

Coupling: Electrophilic aromatic substitution (EAS) of the diazonium salt onto the naphtholate anion.

Figure 1: General reaction pathway for the synthesis of azo dyes from nitroanilines.

Mechanistic Considerations

Diazotization of Weakly Basic Amines

The amino group in 5-(methylthio)-2-nitroaniline is deactivated by the adjacent nitro group. In dilute aqueous acid, the amine may exist largely as the free base rather than the ammonium salt, leading to slow reaction kinetics.

-

Solution: Use of Nitrosylsulfuric acid (HSO₄NO) (generated in situ or pre-formed) in concentrated sulfuric acid or acetic acid is often required to solubilize the amine and provide a potent nitrosating agent (

).

Coupling Dynamics

The coupling step is pH-dependent.

-

Diazonium Stability: Stable in acid, decomposes in base (forms diazotates).

-

Naphthol Reactivity: Reacts as the naphtholate anion (soluble and highly nucleophilic) in base.

-

The Compromise: The reaction is best run by adding the acidic diazonium solution slowly into a buffered alkaline naphthol solution, maintaining a final pH of 8–10.

Experimental Protocols

Method A: Standard Aqueous HCl (For Initial Screening)

Suitable for small-scale (<1g) trials where maximum yield is not the priority.

Reagents:

-

5-(Methylthio)-2-nitroaniline (1.0 eq)

-

HCl (conc. 37%, 3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

2-Naphthol (1.05 eq)

-

Sodium Hydroxide (NaOH, 2.5 eq)

Procedure:

-

Amine Dissolution: Suspend the amine in water (10 mL/g). Add conc. HCl. Heat to 60-70°C to convert the amine to the hydrochloride salt (yellow/orange suspension).

-

Precipitation: Cool the mixture rapidly to 0–5°C in an ice/salt bath. The amine hydrochloride should precipitate as a fine slurry. Note: Fine particle size is critical.

-

Diazotization: Add aqueous NaNO₂ (20% w/v) dropwise, maintaining temp < 5°C. Stir for 30–60 mins. The solution should become clear(er). Destroy excess nitrous acid with urea (starch-iodide paper test: blue = excess nitrite).

-

Coupling: Dissolve 2-naphthol in dilute NaOH (10% aq). Cool to 0–5°C.[1][2][3]

-

Addition: Slowly pour the diazonium solution into the naphthol solution with vigorous stirring. Maintain pH > 8 by adding Na₂CO₃ if necessary.

-

Isolation: Stir for 1 hour. Filter the colored precipitate, wash with water, and dry.[2]

Method B: Nitrosylsulfuric Acid (High Performance)

Recommended for 5-(methylthio)-2-nitroaniline due to its weak basicity. This method avoids "tarring" and incomplete diazotization.

Reagents:

-

5-(Methylthio)-2-nitroaniline (10 mmol, ~1.84 g)

-

Sodium Nitrite (11 mmol, 0.76 g)

-

Sulfuric Acid (conc. H₂SO₄, 10 mL)

-

Propionic Acid or Acetic Acid (Optional co-solvent, 5 mL)

-

2-Naphthol (10 mmol, 1.44 g)

Workflow Diagram:

Figure 2: Step-by-step workflow for the Nitrosylsulfuric Acid method.

Detailed Procedure:

-

Preparation of Nitrosylsulfuric Acid:

-

In a dry flask, add concentrated H₂SO₄.

-

Add solid NaNO₂ in small portions with stirring.

-

Heat gently to 60–70°C until fully dissolved (clear solution), then cool to 0–5°C using an ice-salt bath.

-

-

Diazotization:

-

Add 5-(methylthio)-2-nitroaniline slowly to the cold acid mixture.

-

Optional: Add 5 mL of propionic acid/acetic acid to improve solubility if the mixture is too viscous.

-

Stir at 0–5°C for 2 hours. The mixture should be a homogenous syrup.

-

-

Coupling:

-

Prepare a solution of 2-naphthol (1.44 g) in 40 mL of 2M NaOH containing 20g of crushed ice.

-

Add the sulfuric acid diazo mixture dropwise into the naphthol solution.

-

Critical: The reaction is exothermic. Add ice directly to the beaker to keep temp < 10°C.

-

Monitor pH.[3] If pH drops below 8, add 10% NaOH or Na₂CO₃ simultaneously to maintain alkalinity.

-

-

Workup:

-

Stir the resulting suspension for 1 hour.

-

Adjust pH to ~7 (neutral) with dilute HCl to ensure the free dye is precipitated (if the salt form is not desired).

-

Filter, wash extensively with water (to remove acid/salts), and recrystallize from ethanol or DMF if necessary.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted Amine | Amine insolubility during diazotization. | Switch to Method B (H₂SO₄). Ensure amine is finely ground. |

| Tar Formation / Dark Oil | Decomposition of diazonium salt (Temp > 10°C). | Keep temperature strictly < 5°C. Add urea to quench excess nitrite. |

| Precipitate is Gummy | Impurities or coupling at wrong pH. | Ensure coupling bath is alkaline (pH 9-10). Recrystallize product from Ethanol/DMF. |

| Color is Dull | Oxidation of the methylthio group. | Avoid strong oxidizers; ensure NaNO₂ stoichiometry is precise (1.05-1.1 eq). |

Safety Considerations

-

Diazonium Salts: Potentially explosive if dried. Always keep them in solution and react immediately. Do not store the intermediate.

-

Nitroanilines: Toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.

-

Nitrosylsulfuric Acid: Highly corrosive. Reacts violently with water. Quench carefully into ice.

References

- Provides the baseline protocol for the structural analog (2-Methyl-5-nitroaniline).

- Source for physical property data and safety handling of the nitroaniline class.

-

Filimonov, V. D., et al. (2008).[4] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters. Retrieved from [Link]

- Describes advanced diazotiz

-

Organic Chemistry Portal. (n.d.). Diazotisation Mechanisms and Protocols. Retrieved from [Link]

- General reference for the mechanism and acid-base catalysis in diazotiz

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Selective Hydrogenation of Sulfide-Containing Nitroanilines

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the more nuanced challenges in synthetic chemistry: the selective hydrogenation of nitroanilines that also contain a sulfide moiety. The presence of sulfur, a notorious catalyst poison, complicates the otherwise straightforward reduction of a nitro group, demanding a carefully considered approach to achieve high yields and chemoselectivity. This resource combines mechanistic insights with field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the hydrogenation of sulfide-containing nitroanilines, providing concise, scientifically grounded answers.

Q1: Why is the hydrogenation of sulfide-containing nitroanilines so challenging?

The primary difficulty arises from the presence of the sulfur atom in the sulfide (thioether) group. Noble metal catalysts, such as palladium (Pd) and platinum (Pt), which are highly effective for nitro group reduction, are extremely susceptible to poisoning by sulfur compounds.[1] Sulfur atoms have lone pairs of electrons that can strongly and often irreversibly bind to the active sites of the metal catalyst, blocking the adsorption of the nitro group and hydrogen, thereby deactivating the catalyst.[2] This leads to slow or incomplete reactions.

Q2: What is the mechanism of sulfur poisoning on a palladium catalyst?

Sulfur poisoning on a palladium catalyst involves the strong chemisorption of the sulfur atom onto the palladium surface. This interaction can lead to the formation of stable palladium sulfide (PdxSy) species on the catalyst surface.[3][4] These sulfides alter the electronic properties of the palladium, reducing its ability to activate hydrogen and the nitro group. In severe cases, a layer of palladium sulfide can completely encapsulate the active palladium nanoparticles, rendering the catalyst inert.

Q3: Can I simply increase the catalyst loading to overcome poisoning?

While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient strategy.[1] A significant excess of the catalyst would be required to compensate for the poisoning, which is expensive, especially with precious metal catalysts. Moreover, high catalyst loading can sometimes lead to an increase in side reactions and complicates product purification.

Q4: Are there any "sulfur-tolerant" catalysts available for this transformation?

Yes, research has led to the development of catalysts with improved resistance to sulfur poisoning. Some promising options include:

-

Bimetallic Catalysts: Combining palladium or platinum with another metal can modify the electronic structure of the active sites, reducing their affinity for sulfur. For instance, the addition of a second metal can create an electronic modulation effect that hinders the adsorption of sulfur dioxide.[5]

-

Metal Sulfide Catalysts: Catalysts based on metal sulfides, such as molybdenum sulfide or ruthenium sulfide, are inherently resistant to sulfur poisoning and can be effective for the hydrogenation of sulfur-containing compounds.[6][7]

-

Modified Catalyst Supports: The choice of support can also play a role. For example, supports like ceria can trap sulfur species, protecting the active metal.[1]

Q5: What is transfer hydrogenation, and is it a viable alternative?

Transfer hydrogenation is a technique where hydrogen is transferred to the substrate from a donor molecule, rather than using gaseous hydrogen. Common hydrogen donors include formic acid, isopropanol, and hydrazine.[8] This method can be highly effective for the reduction of nitro groups and is often more chemoselective than direct hydrogenation. For sulfide-containing nitroanilines, transfer hydrogenation can be an excellent alternative as it can sometimes be performed under milder conditions and with catalysts that are less prone to sulfur poisoning.[9][10]

Q6: Is it possible to protect the sulfide group before hydrogenation?

While protecting group strategies are common in organic synthesis, selectively protecting a thioether in the presence of other functional groups can be challenging and adds extra steps to the synthesis.[11][12] A more common approach is to find a catalytic system that is selective for the nitro group reduction without interacting with the sulfide.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the hydrogenation of sulfide-containing nitroanilines.

Problem 1: The reaction is very slow or has completely stalled.

Potential Cause A: Catalyst Poisoning This is the most likely cause. The sulfide moiety in your starting material is deactivating the catalyst.

-

Solution 1: Switch to a Sulfur-Tolerant Catalyst. Consider using a bimetallic catalyst, a metal sulfide catalyst (e.g., RuS2), or a catalyst on a specialized support.[6][7]

-

Solution 2: Employ Transfer Hydrogenation. Switch from gaseous H2 to a hydrogen donor like formic acid or hydrazine in the presence of a suitable catalyst (e.g., Pt/C or an iridium complex).[8][10]

-

Solution 3: Use a Stoichiometric Reductant. If catalytic methods fail, consider classic stoichiometric reductions that are unaffected by sulfur, such as using iron powder in acidic media (e.g., Fe/NH4Cl or Fe/AcOH) or tin(II) chloride (SnCl2).[5][13]

Potential Cause B: Insufficient Mass Transfer In a multiphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen), poor mixing can limit the reaction rate.

-

Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize the gas-liquid interface.

Potential Cause C: Impure Reagents Impurities in your starting material, solvent, or hydrogen gas can also act as catalyst poisons.

-

Solution: Ensure all reagents are of high purity. Solvents should be freshly distilled if necessary.

Problem 2: I am observing desulfurization or other side reactions.

Potential Cause: Lack of Chemoselectivity The catalyst and reaction conditions are not selective enough for the nitro group reduction and are also promoting the cleavage of the carbon-sulfur bond (desulfurization) or other unwanted reactions.

-

Solution 1: Use a "Poisoned" or Modified Catalyst. Sometimes, a partially deactivated catalyst can be more selective. The addition of a "catalyst poison" like diphenylsulfide can selectively block the sites responsible for undesired side reactions while allowing the nitro reduction to proceed.[14][15]

-

Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature and pressure can often increase selectivity.[7] Over-reduction and side reactions are more likely at higher temperatures and pressures.

-

Solution 3: Choose a Milder Reducing System. Systems like zinc dust in aqueous ammonium chloride can be highly chemoselective for nitro group reduction at room temperature.[13][16]

Problem 3: My results are inconsistent between batches.

Potential Cause A: Variable Sulfur Content If the sulfide-containing nitroaniline is an intermediate, there might be batch-to-batch variations in the levels of other sulfur-containing impurities that are more potent catalyst poisons.

-

Solution: Analyze your starting material for sulfur content and purity before each reaction. Consider a purification step for your starting material if significant variability is detected.

Potential Cause B: Catalyst Handling and Activity The activity of heterogeneous catalysts can vary. For example, Raney Nickel is often stored as a slurry and its activity can change over time.[17] Palladium on carbon can be pyrophoric and improper handling can affect its performance.

-

Solution: Use fresh catalyst for each reaction or establish a consistent procedure for catalyst storage and handling. If recycling the catalyst, ensure a thorough washing and drying procedure.

Visualizing the Problem and Solution

Mechanism of Catalyst Poisoning

Caption: Mechanism of sulfur poisoning on a heterogeneous catalyst.

Troubleshooting Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]

- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemoselective reductions of nitroaromatics in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Raney nickel - Wikipedia [en.wikipedia.org]

Removing unreacted sodium thiomethoxide from organic intermediates

Topic: Removal of Unreacted Sodium Thiomethoxide (NaSMe) Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Invisible" Hazard

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are dealing with Sodium Thiomethoxide (NaSMe). While it is a superb nucleophile for introducing the methylthio (-SMe) group, it presents a triad of challenges: Stench, Toxicity, and Catalyst Poisoning.

A common misconception is that "rotary evaporation" will remove it. It will not. NaSMe is a salt.[1][2][3][4][5] If you acidify to extract, you generate Methanethiol (MeSH), a gas with a low boiling point (6 °C) and a detection threshold of 1 part per billion. This creates a laboratory evacuation hazard.

This guide provides the chemically grounded protocols to remove NaSMe safely, quantitatively, and without destroying your product.

Part 1: Decision Matrix (Method Selection)

Before choosing a protocol, you must analyze your product's sensitivity. Use this logic flow to select the correct workup.

Figure 1: Workup Selection Logic. Select Method A for sensitive thioethers to avoid over-oxidation to sulfoxides. Select Method B for robust substrates to eliminate odor immediately.

Part 2: Experimental Protocols

Method A: The "pH-Swing" Extraction (For Thioether Products)

Use this when your product contains a sulfide bond that could be oxidized by bleach.

The Science: Methanethiol has a pKa of ~10.[5]4. By maintaining the aqueous phase at pH > 12, the equilibrium heavily favors the ionic thiomethoxide salt (

Protocol:

-

Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Et₂O).

-

The Basic Wash: Wash the organic layer twice with 1.0 M NaOH (pH ~14).

-

Critical: Do NOT use water or weak brine initially; the pH must remain high to keep

in the aqueous layer.

-

-

The Separation: Separate the layers. The NaSMe is now in the aqueous layer.

-

Waste Treatment (Crucial): Pour the aqueous waste immediately into a beaker containing commercial bleach (10% NaOCl).

-

Observation: You will see a slight exotherm. The bleach oxidizes the thiomethoxide to methanesulfonate (odorless).[5]

-

-

Final Polish: Wash the organic layer once with Brine, dry over

, and concentrate.

Validation:

-

Smell Test: The organic layer should have minimal sulfur odor.

-

TLC: Run TLC. If NaSMe remains, it often appears as a baseline streak in non-polar eluents.

Method B: The Oxidative Quench (For Robust Products)

Use this for non-sulfur-containing products. This is the "Zero Odor" method.

The Science: Hypochlorite (

Protocol:

-

Preparation: Prepare a 1:1 mixture of Commercial Bleach (5-6% NaOCl) and water.

-

Quenching: Add the bleach solution dropwise to your reaction mixture (if biphasic) or during the first wash step.

-

Warning: This reaction is exothermic . Cool the vessel in an ice bath.

-

-

Extraction: Extract with your organic solvent.

-

Verification: The aqueous layer should be tested with starch-iodide paper. If it turns blue/black, excess oxidant is present (good). If not, add more bleach.

-

Workup: Separate layers. Wash the organic layer with saturated

(Sodium Thiosulfate) to remove residual chlorine/oxidant.

Method C: Copper Scavenging (For Downstream Catalysis)

Use this if the product will be used in Palladium (Pd) or Platinum (Pt) catalyzed reactions. Even trace sulfur (ppb levels) can poison these catalysts.

The Science: Copper(II) has a high affinity for sulfur, forming insoluble Copper Sulfide (CuS) or coordinating to the sulfur to pull it into the aqueous phase.

Protocol:

-

Standard Wash: Perform Method A (Basic Extraction) first.

-

The Copper Wash: Wash the organic layer with a 10% aqueous solution of Copper(II) Sulfate (

). -

Visual Cue:

-

If the blue copper solution turns black/brown (formation of CuS), sulfur is still present.

-

Repeat the wash until the blue color persists in the aqueous layer.

-

-

Filtration: If a precipitate forms at the interface, filter the organic layer through a pad of Celite.[6]

Part 3: Safety Systems (The Scrubber)

Never perform these reactions without a dedicated scrubber. If you acidify NaSMe accidentally, you generate MeSH gas.

Figure 2: Mandatory Scrubber Setup. Trap 2 must contain Bleach AND NaOH. The NaOH keeps the gas in solution (as ions) while the Bleach oxidizes it.

Part 4: Troubleshooting FAQs

Q: I acidified my reaction mixture and now the whole lab smells like rotten cabbage. What do I do? A: Do not panic. You have generated Methanethiol gas.

-

Immediately cover the flask.

-

Add excess Bleach (Sodium Hypochlorite) directly to the flask if your product survives it.

-

If you cannot add bleach, add 6M NaOH to convert the gas back to the non-volatile salt (

). -

Ventilate the area.

Q: My product is an amine. Will Copper Scavenging (Method C) remove my product? A: It might. Copper coordinates to amines (turning the solution dark blue/purple).

-

Solution: Use Method A (Basic Wash). If you must use a scavenger for catalysis, use a Zinc (Zn) wash instead of Copper, or use a solid-supported scavenger resin (e.g., SiliaMetS® Thiol) which is more selective.

Q: I need to determine exactly how much NaSMe is left. How do I measure it? A: Standard TLC is often insufficient.

-

Ellman’s Reagent: A colorimetric test for free thiols.

-

Silver Nitrate Titration: Titrate an aliquot with

. A black precipitate (

Part 5: Data Summary

| Property | Methanethiol (MeSH) | Sodium Thiomethoxide (NaSMe) |

| State at RT | Gas (bp 6 °C) | Solid (Salt) |

| Odor | Putrid (Rotten Cabbage) | Putrid (if wet) |

| Solubility | Organic Soluble | Water Soluble |

| Removal Strategy | Bleach Oxidation | Basic Extraction (pH > 12) |

| Toxicity | Inhalation Hazard | Corrosive / Toxic |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Sulfur Chemistry and Nucleophilic Substitution).

-

Sigma-Aldrich. (2024). Sodium Thiomethoxide Safety Data Sheet (SDS).

- Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

-

Org. Process Res. Dev. (2012). Removal of Metal Impurities and Sulfur Species.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data of Thiols).

Disclaimer: These protocols involve hazardous chemicals.[4] Always perform a risk assessment before scaling up.

Sources

Technical Support Center: Recrystallization of 5-(methylthio)-2-nitroaniline

Case ID: 5-MTNA-PUR-001 Compound: 5-(methylthio)-2-nitroaniline (CAS: 31431-10-4) Synonyms: 2-nitro-5-(methylthio)aniline; 5-methylsulfanyl-2-nitroaniline Melting Point: 106–108 °C Application: Key intermediate for benzimidazole anthelmintics (e.g., Fenbendazole, Albendazole).

Part 1: Solvent Selection Logic

The Engineering Behind the Choice

The purification of 5-(methylthio)-2-nitroaniline presents a specific challenge: balancing the polarity of the nitro group (polar) against the lipophilicity of the methylthio group (non-polar), while avoiding the oxidation of the sulfide linkage.

Primary Recommendation: Ethanol (95%) or n-Propanol

-

Why: The compound exhibits a steep solubility curve in short-chain alcohols. It is highly soluble at reflux (78–97 °C) but crystallizes efficiently upon cooling.

-

Thermodynamic Safety: The boiling point of Ethanol (78 °C) is significantly lower than the compound's melting point (106 °C). This temperature gap (∆T ~28 °C) is critical. It prevents the "oiling out" phenomenon—where the compound melts into a second liquid phase rather than crystallizing—which is a common failure mode when using higher-boiling solvents like Toluene or Water.

Secondary Recommendation: Toluene

-

Why: Use only if your crude material contains significant polar impurities (e.g., inorganic salts from the thiolation step) or if you need to remove oxidized sulfoxide byproducts, which are generally insoluble in toluene.

-

Trade-off: Lower recovery yields compared to alcohols; higher risk of oiling out if the solution is too concentrated.

Solvent Performance Matrix

| Solvent System | Boiling Point | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended For |

| Ethanol (95%) | 78 °C | High | Low | Low | General Purification (Best Balance) |

| n-Propanol | 97 °C | Very High | Moderate | Medium | Large scale/Industrial batches |

| Toluene | 110 °C | Moderate | Very Low | High (Oiling out) | Removing polar salts/oxidized byproducts |

| Ethyl Acetate/Hexane | ~70 °C | Moderate | Low | Low | Final polishing of high-value small batches |

Part 2: Troubleshooting Guide (FAQs)

Q1: The solution turned cloudy/milky but no crystals formed. Instead, a yellow oil settled at the bottom. What happened?

Diagnosis: You have encountered "Oiling Out." This happens when the compound separates as a liquid before it can organize into a crystal lattice. Root Cause:

-

The temperature of the solution dropped below the melting point (106 °C) while the concentration was still too high.

-

If using an alcohol/water mix, you added water too quickly or too early. Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of the pure solvent (Ethanol) to lower the saturation slightly.

-

Seed the solution with a tiny crystal of pure product at ~80–85 °C.

-

Cool Slowly: Wrap the flask in foil or a towel to slow the cooling rate. Do not use an ice bath immediately.

Q2: My product is turning dark orange/brown during heating. Is this normal?

Diagnosis: Likely oxidative degradation. Root Cause: The methylthio group (-SMe) is susceptible to oxidation to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) at high temperatures, especially in the presence of air. Corrective Action:

-

Limit Heat Exposure: Do not reflux for longer than necessary (max 10–15 mins for dissolution).

-

Inert Atmosphere: If possible, flush the flask with Nitrogen or Argon before heating.

-

Avoid: Do not use high-boiling oxidizing solvents (e.g., DMSO) or ethers that may contain peroxides.

Q3: I have high yield, but the melting point is broad (98–104 °C). How do I fix this?

Diagnosis: Isomeric impurities or trapped solvent. Root Cause: In the synthesis from 5-chloro-2-nitroaniline, trace amounts of regioisomers or unreacted starting material (mp ~32 °C for 3-chloro isomer, though less likely; 5-chloro-2-nitroaniline mp is 124–129 °C) may co-precipitate. Corrective Action:

-

Perform a slurry wash . Suspend the solid in cold ethanol (0 °C) and stir for 30 minutes, then filter. This dissolves surface impurities without significant loss of yield.

-

Dry the crystals thoroughly under vacuum at 40 °C to remove trapped solvent lattice defects.

Part 3: Validated Experimental Protocol

Objective: Purify 10g of crude 5-(methylthio)-2-nitroaniline. Standard: >98% HPLC Purity, Light Yellow Needles.

Workflow Diagram

Caption: Step-by-step decision tree for the recrystallization of 5-(methylthio)-2-nitroaniline, including contingency for oiling out.

Step-by-Step Procedure

-

Preparation: Place 10 g of crude 5-(methylthio)-2-nitroaniline in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add 50 mL of 95% Ethanol . Attach a reflux condenser.

-

Heating: Heat the mixture to a gentle boil (approx. 78 °C) with stirring.

-

Observation: If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 5 mL portions.

-

Note: If black specks remain (insoluble salts or carbon), perform a hot filtration through a pre-warmed funnel.

-

-

Crystallization (Critical Step): Remove the flask from the heat source. Place it on a cork ring or wood block (insulation). Allow it to cool to room temperature undisturbed.

-

Why: Rapid cooling on a cold surface induces "crash precipitation," trapping impurities. Slow cooling builds pure crystal lattices.

-

-

Completion: Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize yield.

-

Isolation: Filter the crystals using a Büchner funnel.

-

Washing: Wash the filter cake with 10–15 mL of ice-cold Ethanol .

-

Warning: Do not use room temperature ethanol for washing; it will redissolve your product.

-

-

Drying: Dry the yellow needles in a vacuum oven at 40 °C.

References

-

Google Patents. (2021).[1] CN113248445B - Synthesis method of fenbendazole.[2] (Describes the synthesis and purification of the intermediate 5-thiophenyl-2-nitroaniline, analogous to the methylthio derivative). Retrieved from

-

National Institutes of Health (NIH). (n.d.). 2-Methyl-5-nitroaniline (Analogous Structure Data). PubChem Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Volatility & Odor Control for Methanethiol Reagents

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Operational Standards for Methanethiol (MeSH) and Sodium Thiomethoxide

Executive Summary

Methanethiol (MeSH) and its salt, Sodium Thiomethoxide (NaSMe), are chemically potent nucleophiles but operationally notorious. The primary challenge is the discrepancy between the odor threshold (~1 ppb) and the boiling point (~6°C for free MeSH).

This guide moves beyond basic MSDS advice to address the causality of experimental failure: premature evaporation leading to low yields and improper quenching leading to facility-wide odor events .

Part 1: Pre-Reaction & Storage (The Containment Phase)

Q: I store NaSMe in the fridge, but it still smells. Is the reagent degrading?

A: Likely, yes. Sodium thiomethoxide is hygroscopic.

-

The Mechanism: Moisture in the air enters the container, hydrolyzing the salt:

-

The Fix: Parafilm is permeable to MeSH over time.

-

Primary Storage: Store the bottle inside a secondary containment jar (e.g., a wide-mouth glass jar with a Teflon-lined cap) containing a small pouch of activated carbon or a wiper wetted with bleach.

-

Handling: Never weigh NaSMe on an open bench. Use a glove bag or, at minimum, a deep-draft fume hood.

-

Q: Should I use the solid salt or the aqueous solution?

A: Use the solid for anhydrous reactions, but be aware of the "volatility trap."

-

Aqueous/Methanolic Solutions: These are safer to handle but often have lower nucleophilicity due to solvation shells.

-

Solid: Higher reactivity but higher risk. If you acidify the solid in situ, you generate MeSH gas immediately.

Part 2: Reaction Execution (The Volatility Phase)

Q: My reaction yield is inconsistent (30-70%). What is happening?

A: You are likely losing your reagent to the hood exhaust before it reacts.

-

The Physics: Free Methanethiol boils at 5.95°C .[1][2] If you run a reaction at room temperature (25°C) without a sealed system or efficient reflux, the MeSH acts like a gas, not a liquid solute.

-

The Protocol:

-

Sealed Tubes: For small scales (<5g), use pressure-rated sealed tubes.

-

Reflux with Cold Finger: Use a dry-ice/acetone condenser (

), not a water condenser. Water (

-

Visual Workflow: The "Zero-Odor" Scrubber System

Use this setup for any open-system reaction involving MeSH.

Figure 1: Cascading scrubber system. Trap 1 prevents bleach from being sucked back into the reaction if pressure drops. Traps 2 & 3 oxidize the thiol.

Part 3: Quenching & Waste (The Neutralization Phase)

Q: I acidified my reaction during workup and the smell was unbearable. Why?

A: Acidification reverses the salt formation, regenerating MeSH gas.

Q: What is the best quenching agent?

A: Sodium Hypochlorite (Bleach) is the industry standard for speed, but requires pH management.

| Agent | Reaction Speed | Mechanism | Pros/Cons |

| Bleach (10-15%) | Instant | Oxidation to Methanesulfonic Acid | Pro: Fast, cheap.Con: Exothermic; dangerous if mixed with acid ( |

| Hydrogen Peroxide (30%) | Slow | Oxidation to Disulfide/Sulfonate | Pro: No chlorine gas risk.Con: Slow; can pressurize waste containers if catalyzed by metals. |

| Permanganate | Fast | Strong Oxidation | Pro: Visual indicator (Purple |

Protocol: The "Double-Oxidation" Quench

-

Cool the reaction mixture to 0°C.

-

Add 10% Bleach solution slowly. Watch for exotherm.

-

Test for excess oxidant using starch-iodide paper (should turn blue/black).

-

Only then can you adjust pH or dispose of the aqueous layer.

Part 4: Decontamination & Troubleshooting

Q: My Rotovap smells like "death" after stripping the solvent. How do I clean it?

A: The "Ghost of Sulfur" resides in the vacuum grease and tubing.

-

Warning: NEVER flush a rotovap with bleach if you used Acetone.

-

Reason: Acetone + Bleach

Chloroform (Toxic/Regulated) + Heat.

-

-

Cleaning Protocol:

-

Disassemble: Remove all glassware.

-

Soak: Submerge glassware in a bath of dilute Hydrogen Peroxide (3%) + Sodium Bicarbonate overnight.

-

Seals: Replace vacuum grease; it absorbs thiols like a sponge.

-

Tubing: If the smell persists, replace the Tygon/rubber tubing. It is permeable to MeSH.

-

Visual Logic: Spill Response Decision Tree

Figure 2: Decision logic for decontamination. Note the critical branch point regarding Acetone usage.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2019).[3] Methyl Mercaptan: IDLH Documentation.[4][5] Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Chemical Database: Methyl Mercaptan. United States Department of Labor. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 878, Methanethiol. PubChem.[6] [Link]

-

Princeton University Environmental Health & Safety. (2020). Safe Handling of Malodorous Compounds. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5-(Methylsulfanyl)-2-nitroaniline

Executive Summary

This guide provides an in-depth structural analysis of 5-(methylsulfanyl)-2-nitroaniline (also referred to as 5-methylthio-2-nitroaniline) using proton nuclear magnetic resonance (

In drug development and dye synthesis, this compound often co-elutes with its regioisomers, particularly 4-(methylsulfanyl)-2-nitroaniline . Standard HPLC methods may struggle to separate these isomers efficiently without specialized chiral or polar stationary phases.

Structural & Electronic Profile

To interpret the spectrum accurately, we must first model the electronic environment. The molecule consists of an electron-rich aniline core perturbed by a strong electron-withdrawing nitro group and a weakly electron-donating methylsulfanyl group.

Electronic Effects Map

-

Nitro Group (-NO

, C-2): Strongly deshielding (anisotropic and inductive). The proton ortho to this group (H-3) will appear most downfield. -

Amino Group (-NH

, C-1): Strongly shielding (resonance). Protons ortho and para to this group (H-6 and H-4) will be shifted upfield. -

Methylsulfanyl Group (-SMe, C-5): Weakly donating by resonance, but sulfur’s size and electronegativity create complex local shielding effects.

Visualization: Electronic Influence Logic

The following diagram maps the causality between functional groups and proton chemical shifts.

Figure 1: Causal mapping of substituent effects on aromatic protons. The interplay between the Nitro and Amino groups dictates the primary spectral footprint.

Experimental Protocol

For reproducible data, the choice of solvent is critical. While CDCl

Method A: Standard Characterization (Recommended)

-

Solvent: DMSO-

(99.9% D). -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).

-

Scans (NS): 16 (sufficient for >95% purity).

-

Relaxation Delay (D1): 1.0 s.

-

-

Referencing: Calibrate residual DMSO quintet to 2.50 ppm.

Method B: Labile Proton Verification

-

Solvent: CDCl

(Note: Amino protons will be broad and variable). -

D

O Shake: Add 1 drop D-

Result: The broad singlet at ~6.0–7.5 ppm (-NH

) will disappear, confirming the assignment of the amino group.

-

Spectral Analysis & Assignment

The aromatic region of 5-(methylsulfanyl)-2-nitroaniline presents an ABX (or AMX) spin system.

Chemical Shift Data Table (DMSO- )

| Proton | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | Ortho to NO | 7.90 – 8.00 | Doublet (d) | Deshielded by Nitro; Ortho coupling to H-4.[1] | |

| H-6 | Ortho to NH | 6.60 – 6.70 | Doublet (d) | Shielded by Amino; Meta coupling to H-4. | |

| H-4 | Meta to NO | 6.45 – 6.55 | Doublet of Doublets (dd) | Shielded by Para-Amino; Couplings to H-3 and H-6. | |

| -NH | Amino | 7.20 – 7.40 | Broad Singlet (br s) | - | Exchangeable; Shift varies with concentration. |

| -SCH | Methyl | 2.45 – 2.55 | Singlet (s) | - | Characteristic S-Methyl region; sharp singlet. |

Note: Shifts are estimates based on substituent chemical shift additivity rules relative to 2-nitroaniline core data [1, 2].

Detailed Mechanistic Insight

-

The H-3 Signal: This is the "anchor" signal. It is the only aromatic proton significantly downfield (>7.8 ppm) due to the nitro group. Its large coupling (

Hz) indicates it has a neighbor, which is crucial for distinguishing isomers. -

The S-Methyl Singlet: Unlike an O-Methyl (methoxy) group which appears at ~3.8 ppm, the S-Methyl appears upfield at ~2.5 ppm. This often overlaps with the residual DMSO solvent peak (2.50 ppm). Critical Step: If using DMSO, ensure high field strength (400 MHz+) or temperature variation to resolve the S-Me peak from the solvent residual.

Comparative Analysis: Distinguishing Isomers

The primary challenge in synthesizing this compound is distinguishing it from 4-(methylsulfanyl)-2-nitroaniline . 1H NMR provides a definitive "Binary Test" based on coupling patterns.

The "Coupling Constant" Test

-

Target Molecule (5-SMe isomer):

-

H-3 is ortho to H-4.

-

Result: H-3 appears as a Doublet (

Hz).[1]

-

-

Alternative (4-SMe isomer):

-

H-3 is flanked by the Nitro group (C2) and the SMe group (C4). It has no ortho neighbors.

-

Result: H-3 appears as a Singlet (or small doublet

Hz due to meta coupling).

-

Workflow for Isomer Identification

The following decision tree illustrates the rapid identification process.

Figure 2: The "Binary Test" workflow for distinguishing the 5-SMe target from its common 4-SMe regioisomer.

Solvent Comparison: DMSO- vs. CDCl [2][3]